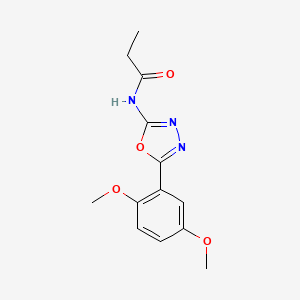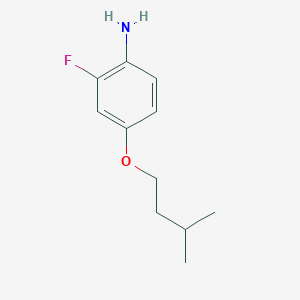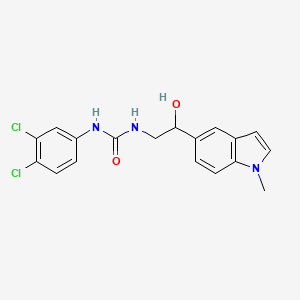
N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of phenethylamines, which are organic compounds containing or derived from 1-phenylpropan-2-amine . Phenethylamines have a wide range of applications and effects, including use in the treatment of various medical conditions and in the production of certain types of plastics .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The presence of the 2,5-dimethoxyphenyl group suggests that the compound may have interesting electronic properties .Aplicaciones Científicas De Investigación
Antimicrobial and Anti-Proliferative Activities
The 1,3,4-oxadiazole derivatives have been explored for their potential in antimicrobial and anti-proliferative applications. Studies have demonstrated that N-Mannich bases of 1,3,4-oxadiazole exhibit significant in vitro inhibitory activity against pathogenic Gram-positive, Gram-negative bacteria, and Candida albicans. Additionally, these compounds have shown promising anti-proliferative activity against various cancer cell lines, including prostate cancer, colorectal cancer, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer. The optimal anti-proliferative effects were observed with specific derivatives, highlighting their potential in cancer research and therapy (Al-Wahaibi et al., 2021).
Synthesis and Evaluation of Anticancer Agents
The synthesis of new 1,3,4-oxadiazole derivatives has been directed towards discovering effective anticancer agents. These compounds, particularly those bearing the 2-positioned 2,5-dimethoxyphenyl substituent, have been screened against an array of human cancer cells. Certain derivatives displayed superior anticancer activity, especially against breast cancer cell lines, showcasing the potential of 1,3,4-oxadiazole derivatives as leads in the development of new anticancer drugs (Polkam et al., 2021).
Antitubercular Activity
Synthesis and evaluation of new N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives have contributed to the fight against tuberculosis. These compounds were tested against Mycobacterium tuberculosis H37Rv, with some showing potent antitubercular activity. This highlights the therapeutic potential of 1,3,4-oxadiazole derivatives in tackling tuberculosis, a major global health challenge (Nayak et al., 2016).
Anti-inflammatory and Antithrombotic Activities
1,3,4-Oxadiazole derivatives have also been investigated for their anti-inflammatory and antithrombotic properties. Studies on rats have shown that certain derivatives possess potent anti-inflammatory activity and can significantly prolong clotting time, indicating their potential use in the development of anti-inflammatory and antithrombotic pharmaceutical products (Basra et al., 2019).
Propiedades
IUPAC Name |
N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-4-11(17)14-13-16-15-12(20-13)9-7-8(18-2)5-6-10(9)19-3/h5-7H,4H2,1-3H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKFCKMTOROJQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(O1)C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-(2,2,2-trifluoroacetyl)octahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylate](/img/structure/B2650409.png)



![2-(Chloromethyl)imidazo[1,2-b]pyridazine dihydrochloride](/img/structure/B2650413.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2650414.png)

![N-(4-butylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2650418.png)

![Sodium;2,6-dioxabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B2650421.png)
![Oxazolo[2,3-f]purine-2,4(1H,3H)-dione, 7-(4-chlorophenyl)-1,3-dimethyl-](/img/structure/B2650424.png)

